SODIUM ERYTHORBATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SODIUM ERYTHORBATE, also known as sodium ascorbate, is a mineral salt of ascorbic acid (vitamin C). It is commonly used as an antioxidant and an acidity regulator in various food and pharmaceutical products. The molecular formula of this compound is C6H7NaO6, and it is known for its high solubility in water and its ability to provide vitamin C in a more bioavailable form .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

SODIUM ERYTHORBATE is typically synthesized by dissolving ascorbic acid in water and then adding an equivalent amount of sodium bicarbonate. The reaction produces sodium ascorbate and carbon dioxide gas. The reaction can be represented as follows:

C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 (carbon dioxide) + H2O (water)

After the reaction, the sodium ascorbate is precipitated by the addition of isopropanol .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure the purity and quality of the final product. The use of high-purity reagents and controlled reaction conditions helps in achieving a consistent product that meets industry standards .

Analyse Des Réactions Chimiques

Redox Reactions and Antioxidant Activity

Sodium erythorbate functions as a potent reducing agent due to its ability to donate electrons, effectively neutralizing free radicals and reactive oxygen species. This redox activity underpins its role in preserving food quality and preventing oxidative degradation .

-

Mechanism : In aqueous solutions, it undergoes oxidation, converting to dehydroerythorbic acid while reducing oxidizing agents .

-

Reaction with Oxygen :

2C6H7NaO6+O2→2C6H6NaO6+2H2OThis reaction is critical in delaying lipid peroxidation in meats and beverages .

Key Data :

| Property | Value | Source |

|---|---|---|

| Oxidation Potential | -0.166 V (vs. standard hydrogen electrode) | |

| Solubility in Water | 17 g/100 mL (25°C) |

Interaction with Nitrites in Meat Curing

This compound accelerates the reduction of sodium nitrite (NaNO₂) to nitric oxide (NO), a critical step in meat curing for color fixation and microbial safety .

-

Reaction Pathway :

NaNO2+C6H7NaO6→NO+C6H6NaO6+NaOHNitric oxide then binds to myoglobin, forming nitrosomyoglobin (bright red pigment) .

Experimental Findings :

-

At 50 ppm ingoing nitrite, this compound increased cured meat pigment formation by 40% compared to non-accelerated systems .

-

Residual nitrite levels were 35% lower in systems with this compound versus celery juice powder alternatives .

| Parameter | With this compound | Without Accelerator |

|---|---|---|

| Residual Nitrite (ppm) | 12 ± 2 | 45 ± 5 |

| Cured Pigment (mg/g) | 0.85 ± 0.1 | 0.5 ± 0.1 |

Thermal Decomposition

When heated above 168°C, this compound decomposes exothermically, releasing toxic gases :

C6H7NaO6ΔNa2O+CO+CO2+H2O

Decomposition Products :

| Product | Hazard Profile | Concentration |

|---|---|---|

| Carbon Monoxide (CO) | Toxic, flammable | 15–20% vol |

| Carbon Dioxide (CO₂) | Asphyxiant | 60–70% vol |

| Sodium Oxides (Na₂O) | Corrosive | 5–10% wt |

Incompatibility with Oxidizing Agents

This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates), producing heat and hazardous byproducts :

-

Example Reaction :

C6H7NaO6+3H2O2→3H2O+NaHCO3+5CO2

Safety Notes :

-

Avoid contact with cellulose-based absorbents and earth, which may catalyze unintended reactions .

-

Storage requires protection from light and moisture to prevent premature oxidation .

pH-Dependent Stability

The compound’s reactivity is pH-sensitive, with optimal stability in neutral to slightly acidic conditions (pH 5.5–8.0) .

| pH Range | Stability | Reactivity |

|---|---|---|

| < 5 | Rapid degradation | Enhanced oxidation |

| 5.5–8.0 | High stability | Controlled redox activity |

| > 8 | Partial hydrolysis | Alkaline decomposition |

Catalytic Role in Polymerization

In industrial settings, this compound facilitates redox-initiated polymerization reactions, acting as a co-catalyst with metal ions (e.g., Fe²⁺) :

Fe3++C6H7NaO6→Fe2++C6H6NaO6+H+

This reaction is utilized in the production of synthetic rubbers and resins .

This compound’s chemical reactivity is multifaceted, spanning antioxidant, catalytic, and decomposition pathways. Its interactions with nitrites and oxygen are particularly significant in food science, while its incompatibility with oxidizers necessitates careful handling in industrial applications.

Applications De Recherche Scientifique

Food Preservation

Antioxidant Properties

Sodium erythorbate is widely utilized in the food industry due to its antioxidant properties. It effectively inhibits oxidative rancidity in fats and oils, thereby extending shelf life and maintaining the quality of food products. Research indicates that this compound can stabilize the color of meat products in high-oxygen environments, comparable to ascorbic acid .

Regulatory Status

The European Food Safety Authority (EFSA) has evaluated this compound and concluded that its use as a food additive is safe at an acceptable daily intake (ADI) of 6 mg/kg body weight per day . This assessment underscores its regulatory acceptance and safety for consumer use.

Cosmetic Applications

Stabilization in Hair Dyes

this compound is employed in hair coloring products to prevent oxidative damage during the dyeing process. It acts as a reducing agent, ensuring that colorants remain effective without causing adverse reactions on the hair or scalp .

Safety Profile

Studies have shown that this compound does not exhibit reproductive or developmental toxicity in animal models, reinforcing its safety for use in cosmetic formulations .

Pharmaceutical Uses

Potential Therapeutic Effects

Research has explored the potential therapeutic applications of this compound in oncology. A tumorigenicity study indicated that while tumors were observed in mice administered this compound, there was no significant difference in tumor incidence compared to control groups . This suggests that this compound may not pose a carcinogenic risk when used within recommended limits.

Mechanism of Action

this compound's mechanism as an antioxidant may provide protective effects against oxidative stress-related diseases. Its role in reducing free radicals could be beneficial in various therapeutic contexts, although further research is needed to fully elucidate these effects.

Environmental Applications

Wastewater Treatment

A novel application of this compound involves its recovery from wastewater through eutectic freeze crystallization processes. This method contributes to sustainable practices by approaching zero waste in industrial settings . The recovery of this compound from wastewater not only reduces environmental impact but also recycles valuable compounds back into production cycles.

Summary Table of Applications

Mécanisme D'action

SODIUM ERYTHORBATE exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also acts as a coenzyme in various hydroxylation reactions, which are crucial for the synthesis of collagen and other important biomolecules. The molecular targets include enzymes involved in collagen synthesis and other metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ascorbic acid: The parent compound of sodium ascorbate, known for its antioxidant properties.

Calcium ascorbate: Another mineral salt of ascorbic acid, used as a dietary supplement.

Magnesium ascorbate: Similar to sodium ascorbate but with magnesium as the cation.

Uniqueness

SODIUM ERYTHORBATE is unique due to its high solubility in water and its ability to provide vitamin C in a more bioavailable form. Unlike ascorbic acid, it is less acidic, making it suitable for individuals with sensitive stomachs. Its antioxidant properties are comparable to other forms of vitamin C, but its sodium content can be beneficial in certain medical conditions where sodium supplementation is required .

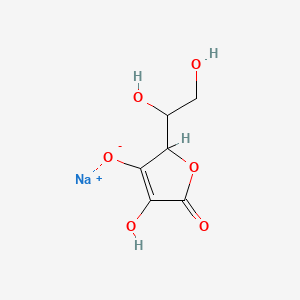

Propriétés

Numéro CAS |

7317-67-1 |

|---|---|

Formule moléculaire |

C6H7NaO6 |

Poids moléculaire |

198.11 g/mol |

Nom IUPAC |

sodium;2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2H-furan-3-olate |

InChI |

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1 |

Clé InChI |

PPASLZSBLFJQEF-UHFFFAOYSA-M |

SMILES canonique |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.